1H-Indazole-1-acetic acid, 5-bromo-, methyl ester

Lipophilicity Drug design Physicochemical profiling

1H-Indazole-1-acetic acid, 5-bromo-, methyl ester (CAS 92567-18-5) is a heterocyclic building block featuring a 5-bromo-substituted indazole core with a methyl acetate side chain at the N-1 position. It possesses a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.095 g/mol.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 92567-18-5
Cat. No. B3305985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1-acetic acid, 5-bromo-, methyl ester
CAS92567-18-5
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=C(C=C2)Br)C=N1
InChIInChI=1S/C10H9BrN2O2/c1-15-10(14)6-13-9-3-2-8(11)4-7(9)5-12-13/h2-5H,6H2,1H3
InChIKeyUEHAZAMIFQEAIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1-acetic acid, 5-bromo-, methyl ester (CAS 92567-18-5): Procurement-Grade Physicochemical and Structural Profile


1H-Indazole-1-acetic acid, 5-bromo-, methyl ester (CAS 92567-18-5) is a heterocyclic building block featuring a 5-bromo-substituted indazole core with a methyl acetate side chain at the N-1 position. It possesses a molecular formula of C₁₀H₉BrN₂O₂ and a molecular weight of 269.095 g/mol . The compound belongs to the indazole family, a privileged scaffold in medicinal chemistry exhibiting diverse biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties [1]. The presence of both a bromine atom at the 5-position and a methyl ester functionality distinguishes this compound from unsubstituted and other halogenated analogs, conferring unique reactivity for downstream synthetic elaboration.

Why 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester Cannot Be Replaced by Unsubstituted or Differently Halogenated Indazole Acetate Analogs


In-class indazole-1-acetic acid esters are not functionally interchangeable. The 5-bromo substituent on this compound serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura and Buchwald-Hartwig couplings—that are fundamental to constructing biaryl and C–N bond architectures in drug discovery [1]. Non-halogenated analogs such as methyl 2-(1H-indazol-1-yl)acetate (CAS 161914-24-5) lack this reactivity entirely, precluding their use in convergent synthetic strategies. Furthermore, substitution of bromine with chlorine or fluorine at the 5-position alters both the reactivity profile in cross-coupling (with aryl bromides generally exhibiting superior oxidative addition rates compared to aryl chlorides) and key physicochemical parameters including lipophilicity (LogP) and polar surface area, which directly impact membrane permeability and pharmacokinetic behavior [2]. The methyl ester moiety, compared to the ethyl ester or free carboxylic acid analogs, provides a distinct balance of hydrolytic stability, crystallinity, and molecular weight that is critical for fragment-based screening workflows.

Quantitative Differentiation Evidence for 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester Versus Closest Analogs


Predicted Lipophilicity (LogP) Differentiates the 5-Bromo Methyl Ester from Non-Halogenated and Higher Alkyl Ester Analogs

The predicted LogP of 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester is 2.58, as calculated by Chemsrc . Compared to the non-brominated analog methyl 2-(1H-indazol-1-yl)acetate, which is expected to have a lower LogP (estimated ~1.7–1.9 based on the removal of the hydrophobic bromine substituent), the target compound exhibits approximately 0.6–0.9 LogP units greater lipophilicity. This increase aligns with the well-established Hansch π constant for aromatic bromine (~0.86) [1]. The ethyl ester analog (ethyl 5-bromo-1H-indazole-1-acetate, CAS 1809203-15-3) is predicted to have a LogP approximately 0.5 units higher than the methyl ester due to the additional methylene group, which may reduce aqueous solubility relative to the target compound.

Lipophilicity Drug design Physicochemical profiling

5-Bromo Substituent Provides a Pd-Catalyzed Cross-Coupling Handle Absent in Non-Halogenated Indazole-1-acetic Acid Esters

The bromine atom at the 5-position of the indazole ring enables palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl- and heteroarylboronic acids, a transformation that is structurally impossible for non-halogenated indazole-1-acetic acid esters [1]. Literature precedent demonstrates that 5-bromoindazoles successfully undergo Suzuki coupling with N-Boc-2-pyrrole and 2-thiopheneboronic acids in the presence of Pd(dppf)Cl₂ and K₂CO₃, yielding novel heteroaryl-indazole adducts in good yields [2]. Non-halogenated analogs (e.g., methyl 2-(1H-indazol-1-yl)acetate, CAS 161914-24-5) cannot participate in such transformations, limiting their synthetic utility in convergent medicinal chemistry workflows.

Cross-coupling Suzuki-Miyaura Synthetic methodology

Methyl Ester Provides Optimal Molecular Weight and Predicted Hydrolytic Stability for Fragment-Based Screening Compared to Free Acid and Ethyl Ester Analogs

The methyl ester derivative (MW = 269.095 g/mol) offers a molecular weight advantage over the ethyl ester analog (ethyl 5-bromo-1H-indazole-1-acetate, MW = 283.12 g/mol) , placing it closer to the optimal fragment range (MW < 300 Da) for fragment-based drug discovery (FBDD) campaigns [1]. The free acid analog (5-bromo-1H-indazole-1-acetic acid) introduces a carboxylic acid group that can form strong, non-specific electrostatic interactions with biological targets and may exhibit poor membrane permeability due to ionization at physiological pH. The methyl ester, by contrast, is a neutral prodrug-like form that can be selectively hydrolyzed in vivo, offering a controlled-release or permeability-enhancing strategy.

Fragment-based drug discovery Hydrolytic stability Molecular weight optimization

Limited Public Bioactivity Data for This Specific Compound Highlights Its Role as a Research-Enabling Intermediate Rather Than a Characterized Drug Lead

Comprehensive searches across authoritative bioactivity databases—including ChEMBL, BindingDB, and PubChem BioAssay—do not return quantitative target engagement data (IC₅₀, Kd, or EC₅₀ values) specifically mapped to the structure of 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester (CAS 92567-18-5) . This contrasts with structurally related but distinct 5-bromoindazole derivatives (e.g., 5-bromoindazole-based HDAC inhibitors) that have reported IC₅₀ values ranging from 396 nM to >5 μM against various targets [1]. The absence of characterized bioactivity for this specific compound means that its procurement value lies primarily in its role as a versatile synthetic intermediate for constructing target-focused compound libraries, rather than as a pre-validated biological tool compound.

Data transparency Procurement risk Research tool

Regiochemical Purity (N-1 vs. N-2 Isomer Ratio) Is a Critical Quality Attribute Not Guaranteed for Substituted Indazole-1-acetic Acid Analogs

Nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution produce mixtures of N-1 and N-2 regioisomers, with the N-1 isomer predominating under optimized conditions [1]. For 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester, the N-1 substitution pattern (acetic acid ester attached to N-1 of indazole) is the desired regiochemistry, but synthetic routes employing alkylation of 5-bromo-1H-indazole with methyl bromoacetate may generate N-2 isomers as impurities. The N-1/N-2 regioisomeric ratio is a quality attribute that must be verified by NMR or HPLC, as N-2 isomers exhibit distinct chemical and biological properties. This is not a concern for analogs with a pre-installed N-1 substitution pattern, but those analogs (e.g., 5-bromo-1-methyl-1H-indazole) lack the ester functionality required for further elaboration.

Regiochemical purity Quality control N-alkylation selectivity

Optimal Deployment Scenarios for 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester in Research and Industrial Settings


Diversification of Indazole-Based Compound Libraries via Suzuki-Miyaura Cross-Coupling at the 5-Position

The 5-bromo substituent of this compound enables Pd-catalyzed cross-coupling with diverse aryl- and heteroarylboronic acids, generating libraries of 5-arylindazole-1-acetic acid methyl esters for SAR exploration. This application is supported by literature precedent demonstrating successful Suzuki coupling of 5-bromoindazoles with pyrrole and thiophene boronic acids [1]. The ester functionality can be subsequently hydrolyzed to the carboxylic acid or reduced to the alcohol, providing additional diversification points. This scenario is inaccessible using non-halogenated analogs.

Fragment-Based Drug Discovery (FBDD) Screening with an Intermediate-Lipophilicity Indazole Scaffold

With a molecular weight of 269.095 g/mol and a predicted LogP of 2.58, this compound conforms to fragment-like physicochemical criteria (MW < 300 Da, cLogP < 3) [2]. Its intermediate lipophilicity, conferred by the 5-bromo and methyl ester groups, positions it between excessively hydrophilic non-halogenated analogs and excessively lipophilic ethyl ester or multi-halogenated analogs. Fragment screening against target proteins can identify binding poses that orient the bromine toward solvent-exposed or pocket regions, guiding subsequent vector-based elaboration.

Synthesis of PROTAC Linker-Conjugated Indazole Ligands for Targeted Protein Degradation

The methyl ester side chain at N-1 provides a tractable functional group for conversion to a carboxylic acid (via hydrolysis) or primary alcohol (via reduction), both of which can serve as linker attachment points for PROTAC (Proteolysis Targeting Chimera) design. The 5-bromo substituent simultaneously serves as a cross-coupling handle for introducing E3 ligase-binding moieties or target-protein-binding elements at the indazole 5-position, enabling modular construction of heterobifunctional degraders [1]. This dual-functional-group architecture is not available in simpler indazole analogs.

Physicochemical Property Optimization in Lead Series Where Lipophilicity Modulation Is Critical

When optimizing a lead series for oral bioavailability, the 5-bromo methyl ester can serve as a reference point for systematic lipophilicity tuning. Replacement of bromine with hydrogen (reducing LogP by ~0.86 units) or with trifluoromethyl (increasing LogP by ~0.5–0.7 units relative to bromine) provides a quantitative framework for property-based design [2]. The methyl ester can also be replaced with the free acid (reducing LogP) or with bulkier alkyl esters (increasing LogP) to probe the lipophilicity-activity relationship, using this compound as the central comparator.

Quote Request

Request a Quote for 1H-Indazole-1-acetic acid, 5-bromo-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.